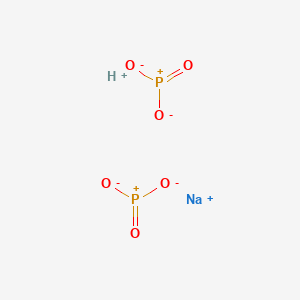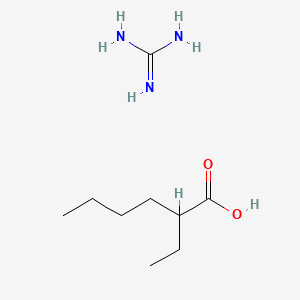
Tris(benzoato-O)oxovanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(benzoato-O)oxovanadium is a coordination compound where an oxovanadium center is ligated by three benzoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(benzoato-O)oxovanadium typically involves the reaction of vanadium pentoxide (V2O5) with benzoic acid in the presence of a suitable solvent, such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The general reaction can be represented as follows:
V2O5+6C6H5COOH→2VO(C6H5COO)3+3H2O
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Tris(benzoato-O)oxovanadium can undergo various chemical reactions, including:
Oxidation: The oxovanadium center can be oxidized to higher oxidation states, such as vanadium(V).
Reduction: The compound can be reduced to lower oxidation states, such as vanadium(III).
Substitution: The benzoate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent, such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of vanadium(V) complexes.
Reduction: Formation of vanadium(III) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Chemistry: It serves as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: The compound has shown promise in biological studies, including enzyme inhibition and interaction with biomolecules.
Medicine: Research has explored its potential as an anticancer agent and its role in insulin-mimetic activity, which could be beneficial for diabetes treatment.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and as a precursor for vanadium-based catalysts.
Mechanism of Action
The mechanism by which tris(benzoato-O)oxovanadium exerts its effects is largely dependent on its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby altering their activity. The compound’s redox properties also enable it to participate in electron transfer reactions, which can influence cellular processes and metabolic pathways.
Comparison with Similar Compounds
Tris(oxalato)oxovanadium: Another oxovanadium complex with oxalate ligands.
Tris(acetato)oxovanadium: Similar structure but with acetate ligands.
Tris(malonato)oxovanadium: Contains malonate ligands instead of benzoate.
Uniqueness: Tris(benzoato-O)oxovanadium is unique due to the presence of benzoate ligands, which can influence its solubility, stability, and reactivity compared to other oxovanadium complexes. The aromatic nature of the benzoate ligands also allows for π-π interactions, which can be advantageous in certain catalytic and biological applications.
Properties
CAS No. |
25578-30-7 |
|---|---|
Molecular Formula |
C21H18O7V |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
benzoic acid;oxovanadium |
InChI |
InChI=1S/3C7H6O2.O.V/c3*8-7(9)6-4-2-1-3-5-6;;/h3*1-5H,(H,8,9);; |
InChI Key |
VDWQNSKYBVSYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




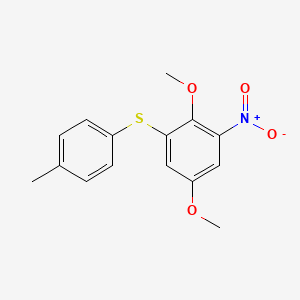
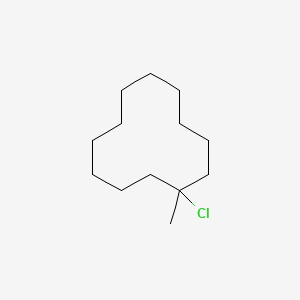

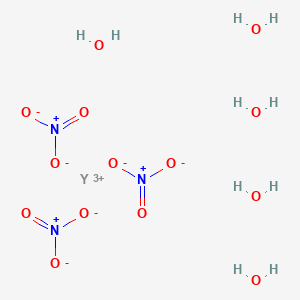

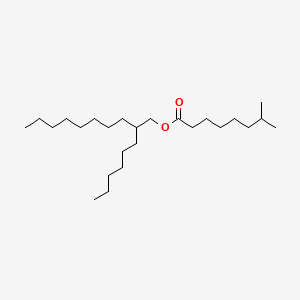
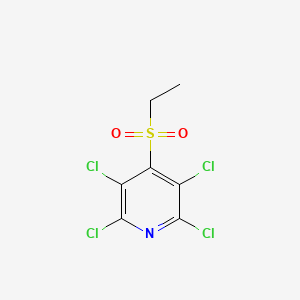
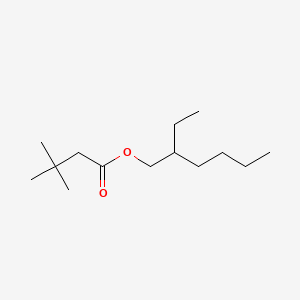

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
